REACTION_CXSMILES
|
Br.Br.[CH2:3]([NH:6][CH:7]1[CH2:16][CH2:15][C:10]2[N:11]=[C:12](N)[S:13][C:9]=2[CH2:8]1)[CH2:4][CH3:5].N([O-])=O.P(P(O)(O)=O)(O)(O)=O.[OH-].[Na+]>Cl>[CH2:3]([NH:6][CH:7]1[CH2:16][CH2:15][C:10]2[N:11]=[CH:12][S:13][C:9]=2[CH2:8]1)[CH2:4][CH3:5] |f:0.1.2,5.6|
|
Name
|
N6-propyl-4,5,6,7-tetrahydro-benzothiazole-2,6-diamine dihydrobromide
|
Quantity
|
14.5 g
|
Type
|
reactant
|
Smiles
|
Br.Br.C(CC)NC1CC2=C(N=C(S2)N)CC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-]
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(O)(O)P(=O)(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-30 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at −30° C.
|
Type
|
CUSTOM
|
Details
|
over the course of 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
is kept at −30° C
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture is warmed up to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with Chloroform/Ethanol 5:1 (3×250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution is dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuum
|
Type
|
CUSTOM
|
Details
|
The brown oil obtained
|
Type
|
CUSTOM
|
Details
|
is chromatographed over silica gel
|
Type
|
WASH
|
Details
|
eluting with dichloromethane/methanol 97:3 under ammonia atmosphere
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C(CC)NC1CC2=C(N=CS2)CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |